molecular formula C9H18O3 B13030840 2-(2-Methoxyethoxy)cyclohexanol

2-(2-Methoxyethoxy)cyclohexanol

Cat. No.: B13030840
M. Wt: 174.24 g/mol
InChI Key: SDIOEJIZHVIWKM-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)cyclohexanol ( 1249712-42-2) is a chiral cyclohexanol derivative of significant interest in synthetic organic chemistry and pharmaceutical research . This compound features a cyclohexanol core substituted with a 2-methoxyethoxy chain, a structural motif that combines the conformational properties of a cyclohexane ring with the ether and alcohol functionalities . Its primary research application lies in its utility as a versatile chiral building block and intermediate. The molecule's structure makes it a valuable precursor for synthesizing more complex, stereodefined compounds . Researchers can exploit the reactivity of both the secondary alcohol and the ether side chain for further functionalization. The cyclohexanol moiety is a common feature in many biologically active molecules and ligands, and its modification with polyether chains can influence solubility and physicochemical properties . This compound is particularly relevant in developing novel pharmaceutical candidates, agrochemicals, and specialty chemicals where fine-tuning of steric and electronic properties is crucial. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-(2-methoxyethoxy)cyclohexan-1-ol

InChI

InChI=1S/C9H18O3/c1-11-6-7-12-9-5-3-2-4-8(9)10/h8-10H,2-7H2,1H3

InChI Key

SDIOEJIZHVIWKM-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCCCC1O

Origin of Product

United States

Contextual Significance of Cyclohexanol Derivatives in Modern Organic Chemistry

Cyclohexanol (B46403) and its derivatives are cornerstone compounds in the field of organic chemistry, serving as vital intermediates in the synthesis of a wide array of commercial products. The cyclohexanol structural motif is a key component in the production of polymers, pharmaceuticals, and specialty chemicals.

One of the most significant applications of cyclohexanol is as a precursor in the synthesis of nylons. wikipedia.org Oxidation of cyclohexanol yields cyclohexanone (B45756), a key raw material for the production of adipic acid and caprolactam, which are the monomers used to manufacture Nylon 6 and Nylon 6,6, respectively. wikipedia.org These polymers find extensive use in textiles, automotive parts, and engineering plastics.

Beyond polymers, cyclohexanol derivatives are crucial in the formulation of plasticizers, which are additives that increase the flexibility and durability of plastics. Esters of cyclohexanol, such as dicyclohexyl phthalate, are used for this purpose. wikipedia.org The inherent solvent properties of cyclohexanol also make it and its derivatives valuable in the production of lacquers, paints, and coatings. wikipedia.org

The versatility of the cyclohexanol ring, with its various possible stereochemical configurations, allows for the precise design of complex three-dimensional molecules. researchgate.net The ability to introduce different functional groups onto the cyclohexane (B81311) ring has made these derivatives a focus of research for creating new bioactive molecules and advanced materials. researchgate.net The synthesis of substituted cyclohexanols with high stereoselectivity is an active area of research, employing methods such as the stereoselective reduction of cyclic ketones and iridium-catalyzed annulation strategies. organic-chemistry.orgacs.org

Role of Glycol Ether Moieties in Tailored Molecular Architectures

The glycol ether moiety, characterized by the presence of both an ether and an alcohol functional group, imparts a unique set of properties to a molecule, making it a valuable component in the design of tailored molecular architectures. byjus.com This bifunctionality allows glycol ethers to act as effective solvents for a wide range of substances, as they possess both polar (hydroxyl group) and non-polar (ether and alkyl chain) characteristics.

This dual solubility is a key reason for their widespread use in formulations such as paints, inks, and cleaning fluids. They can act as coupling agents, stabilizing mixtures of otherwise immiscible components, like oil and water. Furthermore, the nature of the alkyl groups in the ether chain influences physical properties like boiling point, volatility, and viscosity, allowing for fine-tuning of a solvent's performance for a specific application.

In the context of a molecule like 2-(2-Methoxyethoxy)cyclohexanol, the glycol ether side chain [CH3OCH2CH2O-] introduces these versatile properties onto the stable cyclohexanol (B46403) core. The ether linkages provide chemical stability and specific solvation capabilities, while the terminal methoxy (B1213986) group further modifies the polarity and reactivity. The length and branching of the glycol ether chain can be systematically varied to control the hydrophilic-lipophilic balance (HLB) of the molecule, a critical parameter in applications involving emulsification and surface activity. This ability to "tailor" the properties of the molecule by modifying the glycol ether moiety is a powerful tool in molecular design for creating new surfactants, coating agents, and pharmaceutical excipients.

Research Trajectories of Bifunctional Cyclohexanol Ethers

Established and Emerging Strategies for Cyclohexanol Functionalization

The functionalization of the cyclohexanol ring is a cornerstone of organic synthesis, enabling the introduction of diverse chemical properties. The formation of the ether linkage in this compound is a key transformation that can be approached through several well-established and innovative strategies.

Nucleophilic Substitution Pathways for Ether Formation

The Williamson ether synthesis stands as a classic and versatile method for forming ethers, and it is applicable to the synthesis of this compound. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.comquora.com In the context of synthesizing our target molecule, one could envision reacting a cyclohexanol-derived alkoxide with a suitable 2-methoxyethoxy halide or tosylate.

The success of the Williamson ether synthesis is highly dependent on the nature of the reactants. masterorganicchemistry.com For an efficient S(_N)2 reaction, a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.com Therefore, a more favorable approach would involve the deprotonation of cyclohexanol to form the cyclohexoxide nucleophile, which then attacks an electrophilic 2-methoxyethoxy species.

Key considerations for this pathway include:

Base Selection: A strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol, forming the alkoxide. masterorganicchemistry.com

Leaving Group: A good leaving group on the 2-methoxyethoxy electrophile, such as iodide or tosylate, is crucial for a successful substitution reaction. masterorganicchemistry.com

Steric Hindrance: While secondary alkyl halides can undergo substitution, they are also prone to elimination. masterorganicchemistry.com Careful selection of reaction conditions can help to favor the desired ether formation.

Alternative nucleophilic substitution strategies may involve the use of ionic liquids, which have been shown to facilitate alkoxylation reactions. organic-chemistry.org

Alkoxylation Reaction Mechanisms and Control in Cyclohexanol Synthesis

Alkoxylation offers another direct route to this compound. This reaction involves the addition of an alcohol to an activated species, often an epoxide. wikipedia.org For the synthesis of our target compound, this would entail the ring-opening of cyclohexene oxide with 2-methoxyethanol in the presence of a catalyst.

The mechanism of this reaction can be either acid or base-catalyzed.

Acid-Catalyzed Alkoxylation: In the presence of an acid catalyst, the epoxide is protonated, making it more susceptible to nucleophilic attack by the alcohol. The attack typically occurs at the more substituted carbon atom.

Base-Catalyzed Alkoxylation: Under basic conditions, the alcohol is deprotonated to form an alkoxide, which then acts as the nucleophile. The attack occurs at the less sterically hindered carbon of the epoxide. youtube.com

A patent describes a method for preparing 2-alkoxy cyclohexanols by reacting cyclohexene with hydrogen peroxide and an alcohol in the presence of a zeolite catalyst. google.com This process highlights the use of heterogeneous catalysts to achieve the desired alkoxylation. Another approach involves the reaction of 2-chlorocyclohexanone (B41772) with methanol (B129727) in the presence of a base to yield 2-methoxycyclohexanone, which could then be reduced to the corresponding alcohol. google.com

Stereoselective Synthesis of this compound Isomers

The presence of two stereocenters in this compound means that it can exist as four possible stereoisomers (two pairs of enantiomers). The control of stereochemistry during the synthesis is therefore a critical aspect, enabling the preparation of specific isomers with desired biological or chemical properties.

Diastereoselective and Enantioselective Approaches to Cyclohexanol Derivatives

Achieving stereoselectivity in the synthesis of substituted cyclohexanols is a significant area of research. acs.orgnih.gov Diastereoselective methods aim to control the relative stereochemistry between the two stereocenters, while enantioselective methods focus on obtaining a single enantiomer. nih.gov

For the synthesis of this compound, a diastereoselective approach could involve the stereocontrolled opening of cyclohexene oxide. The choice of catalyst and reaction conditions can influence whether the trans or cis product is formed preferentially. For example, the acid-catalyzed opening of an epoxide typically leads to a trans product. youtube.com

Enantioselective synthesis can be achieved through various strategies, including:

Use of Chiral Catalysts: Chiral catalysts can direct the reaction to favor the formation of one enantiomer over the other. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to guide the stereochemical outcome of a reaction, after which it is removed. youtube.com

Starting from a Chiral Pool: Utilizing a readily available enantiomerically pure starting material, such as R-(-)-Carvone, can provide a foundation for the stereoselective synthesis of cyclohexanone derivatives. wur.nl

A study on the diastereoselective synthesis of 2-aminoalkyl-3-sulfonyl-1,3-oxazolidines highlights the use of optically pure 1,2-amino alcohols to achieve high diastereomeric purity. nih.gov Similar principles can be applied to the synthesis of 2-alkoxycyclohexanol derivatives.

Strategies for Stereochemical Control of the Cyclohexane (B81311) Ring

The conformation of the cyclohexane ring plays a crucial role in determining the stereochemical outcome of reactions. The chair conformation is the most stable and predominant form. weebly.commsu.edu Substituents on the cyclohexane ring can occupy either axial or equatorial positions, with larger groups generally preferring the equatorial position to minimize steric hindrance. msu.edulibretexts.org

During a synthesis, the stereochemistry of newly formed centers can be influenced by the existing stereocenters on the ring. For instance, in the reduction of a substituted cyclohexanone, the approach of the reducing agent can be directed by the steric bulk of existing substituents, leading to the preferential formation of one diastereomer.

Methods for controlling the stereochemistry of the cyclohexane ring include:

Conformationally Locked Systems: Introducing bulky groups can lock the cyclohexane ring into a specific chair conformation, thereby providing better stereochemical control. nih.gov

Directed Reactions: Functional groups already present on the ring can direct incoming reagents to a specific face of the molecule.

An iridium-catalyzed (5 + 1) annulation strategy has been developed for the stereoselective synthesis of functionalized cyclohexanes, demonstrating a high level of control over the relative stereochemistry. acs.org

Influence of Protecting Groups on Stereoselectivity

Protecting groups are essential tools in organic synthesis, used to temporarily mask reactive functional groups. bham.ac.uk Beyond their primary role, protecting groups can significantly influence the stereoselectivity of a reaction. mdpi.comnih.gov

The size and electronic properties of a protecting group can affect the steric environment around a reaction center, thereby directing the approach of a reagent. mdpi.com For example, a bulky protecting group on a cyclohexanol can block one face of the molecule, forcing an incoming electrophile or nucleophile to attack from the opposite, less hindered face.

In the context of glycosylation reactions involving cyclohexanol, the protecting groups on the glycosyl donor have been shown to have a profound effect on the stereochemical outcome. mdpi.comnih.gov An acyl protecting group at the C2 position of a sugar donor, for instance, can participate in the reaction through neighboring group participation to favor the formation of a trans-glycosidic linkage. mdpi.com The electronic properties of protecting groups can also shift the reaction mechanism, for example, from an S(_N)1-like to a more stereoselective S(_N)2-like pathway. mdpi.com

The following table summarizes the influence of different protecting group characteristics on stereoselectivity:

Protecting Group CharacteristicInfluence on Stereoselectivity
Bulky Size Can create significant steric hindrance, directing reagents to the less hindered face of the molecule. mdpi.com
Participating Groups (e.g., Acyl) Can form intermediate cyclic structures (neighboring group participation) that shield one face of the reaction center, leading to high stereoselectivity. mdpi.com
Electron-Withdrawing Groups Can destabilize carbocationic intermediates, favoring more stereospecific S(_N)2-type reaction pathways. mdpi.com
Chiral Protecting Groups Can introduce a chiral environment that leads to the preferential formation of one enantiomer or diastereomer.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The development of sustainable and green synthetic routes for complex molecules like this compound is a growing area of focus in chemical research, driven by the need to minimize environmental impact and enhance process efficiency. Traditional ether synthesis methods, such as the Williamson ether synthesis, often involve stoichiometric amounts of strong bases and produce significant salt byproducts, posing environmental concerns. acs.orgkhanacademy.org Green chemistry principles encourage the use of catalytic methods, renewable feedstocks, and atom-economical reactions to circumvent these issues.

One promising green approach involves the catalytic etherification of alcohols. Research has demonstrated that ethers can be synthesized directly from alcohols and aldehydes using an oxocarbenium ion interception strategy, which avoids the need for harsh reductants like hydrides. rsc.org This method is characterized by mild reaction conditions and high functional group tolerance, making it a potentially greener alternative for producing complex ethers. rsc.org

Another avenue for sustainable synthesis is the catalytic Williamson ether synthesis (CWES), which operates at high temperatures (above 300 °C) and allows for the use of weaker, less hazardous alkylating agents like alcohols or esters. acs.org This process can be run with only catalytic amounts of an alkali metal base, significantly reducing waste compared to the traditional method. acs.org For a molecule like this compound, this could involve the reaction of cyclohexene oxide with 2-methoxyethanol under catalytic conditions.

Furthermore, the use of heterogeneous catalysts, such as zeolites or functionalized polymers, is a cornerstone of green chemistry. A patent describes a method for preparing 2-alkoxy cyclohexanols by reacting cyclohexene with hydrogen peroxide and an alcohol in the presence of a Ti-Al-beta zeolite catalyst. google.com This method is advantageous as it utilizes a solid, reusable catalyst, simplifying product purification and minimizing waste streams. Hydrogen peroxide is also considered a green oxidant as its only byproduct is water.

The table below summarizes some green chemistry approaches applicable to the synthesis of ether-alcohols.

Green Chemistry ApproachDescriptionPotential Application to this compound SynthesisKey Advantages
Catalytic Reductive Etherification Formation of ethers from alcohols and aldehydes using phosphine (B1218219) and acid catalysts, avoiding metal hydrides. rsc.orgReaction of cyclohexanone with a reducing agent and 2-methoxyethanol in the presence of an acid catalyst.High yields, mild conditions, excellent functional group tolerance. rsc.org
Catalytic Williamson Ether Synthesis (CWES) High-temperature reaction using weak alkylating agents (e.g., alcohols) with catalytic amounts of base. acs.orgReaction of cyclohexanol with 2-methoxyethanol at high temperatures with a catalytic base.Use of low-cost, less hazardous reagents; reduced salt waste. acs.org
Heterogeneous Catalysis Use of solid catalysts like zeolites to facilitate the reaction, often with greener oxidants like H₂O₂. google.comReaction of cyclohexene with 2-methoxyethanol and hydrogen peroxide over a Ti-Al-beta zeolite catalyst. google.comCatalyst reusability, simplified purification, use of environmentally benign reagents.
Bifunctional Catalysis Use of catalysts with both acidic and hydrogenation functions for direct coupling of carbonyls and alcohols. mdpi.comHydrogenation coupling of cyclohexanone with 2-methoxyethanol over a catalyst like Al-Ni-P. mdpi.comHigh efficiency, potential for use under mild conditions (e.g., low H₂ pressure). mdpi.com

Advanced Purification and Characterization Techniques for Complex Ether-Alcohols

The purification and characterization of complex ether-alcohols such as this compound are critical steps to ensure product identity and purity. The presence of both an ether and an alcohol functional group, along with potential stereoisomers, necessitates the use of sophisticated analytical and separation methods.

Purification Techniques:

Following synthesis, the crude reaction mixture typically contains the desired product, unreacted starting materials, catalysts, and byproducts. A multi-step purification process is often required.

Extraction: Liquid-liquid extraction is a common first step to separate the organic product from aqueous solutions or to remove water-soluble impurities. For instance, after neutralizing an acidic catalyst, the product can be extracted into an organic solvent. youtube.com

Distillation: Vacuum distillation is particularly useful for purifying high-boiling point liquids like this compound, as it allows for distillation at lower temperatures, preventing thermal decomposition. google.com Fractional distillation can be employed to separate the product from impurities with different boiling points. umass.edu

Chromatography: For high-purity requirements or for separating closely related isomers, chromatographic techniques are indispensable.

Column Chromatography: This is a standard method for purifying organic compounds on a laboratory scale.

Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used to separate small quantities of volatile compounds with high purity. It is also used to assess the purity of fractions obtained from distillation. umass.edu

The table below outlines common purification techniques for ether-alcohols.

Purification TechniquePrincipleApplication for Ether-Alcohols
Vacuum Distillation Separation based on boiling point differences at reduced pressure.Purification of high-boiling ether-alcohols, preventing thermal degradation. google.com
Liquid-Liquid Extraction Separation based on differential solubility in two immiscible liquid phases.Initial work-up to remove catalysts, salts, and other water-soluble impurities. youtube.com
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.High-purity separation of the final product from byproducts and isomers.
Preparative Gas Chromatography Separation of volatile components in the gas phase.Isolation of high-purity samples for analytical standards or small-scale use. umass.edu

Characterization Techniques:

Once purified, the structure and identity of the compound must be confirmed. A combination of spectroscopic methods is typically used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the protons on the cyclohexyl ring, the methoxy (B1213986) group (-OCH₃), and the ethoxy (-OCH₂CH₂O-) moiety.

¹³C NMR: Shows the number of different types of carbon atoms. The chemical shifts would confirm the presence of the cyclohexanol ring carbons, the ether carbons, and the methoxy carbon. youtube.comspectrabase.com For the simpler analogue, 2-methoxycyclohexanol, spectral data is available which can serve as a reference. nih.gov

Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common hyphenated technique that separates components of a mixture before they are analyzed by the mass spectrometer. mdpi.com This is useful for both identifying the product and detecting impurities. nih.govgoogle.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorbances would include a broad peak for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹) and strong C-O stretching bands for the ether linkages (around 1050-1150 cm⁻¹). nist.gov

The combination of these techniques provides unambiguous evidence for the structure and purity of the synthesized this compound.

Reactivity of the Cyclohexanol Hydroxyl Group

The hydroxyl group is a primary site for chemical transformations in an alcohol. However, no specific studies on this compound have been found.

Oxidation Reactions and Product Characterization

No specific oxidation reactions of this compound have been documented. In principle, as a secondary alcohol, its oxidation would be expected to yield the corresponding ketone, 2-(2-Methoxyethoxy)cyclohexanone. Typical reagents for such a transformation include chromium-based oxidants, or milder, more selective methods like Swern or Dess-Martin oxidation. Characterization of the product would involve spectroscopic methods like infrared (IR) spectroscopy, showing the appearance of a strong carbonyl stretch, and nuclear magnetic resonance (NMR) spectroscopy, indicating the disappearance of the alcohol proton and a shift in the signals of adjacent protons. However, no such experimental data for this specific compound is available.

Reduction Processes and Reagent Specificity

The hydroxyl group of an alcohol is already in a reduced state and is not typically subject to further reduction. This section of reactivity is therefore not applicable to the cyclohexanol moiety.

Substitution Reactions Involving the Hydroxyl Moiety

Substitution of the hydroxyl group first requires its conversion into a good leaving group, such as a tosylate or a halide. For instance, reaction with a hydrohalic acid (like HBr or HCl) could, in principle, lead to the formation of the corresponding 2-halocyclohexyl ether. These reactions often proceed via an SN1 or SN2 mechanism, depending on the reaction conditions and the stereochemistry of the substrate. There are no published studies detailing these specific transformations for this compound.

Chemical Transformations of the Methoxyethoxy Ether Linkage

The ether linkage is generally stable but can be cleaved under specific, often harsh, conditions.

Ether Cleavage Methodologies

The cleavage of ethers, particularly alkyl ethers, is typically accomplished using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). For this compound, this would be expected to break the C-O bonds of the ether. Depending on which bond is cleaved, the products could include 2-hydroxycyclohexanol (cyclohexane-1,2-diol), 1-bromo-2-methoxyethane, or other related compounds. The reaction mechanism would likely be SN2, with the nucleophilic halide attacking the less sterically hindered carbon of the protonated ether. No specific methodologies or product analyses for the ether cleavage of this compound have been reported.

Transetherification and Functional Group Interconversion

Transetherification, the exchange of an alkoxy group, is a potential reaction for ethers but generally requires specific catalytic conditions. There is no literature available describing the transetherification or other functional group interconversions of the methoxyethoxy side chain of this compound.

Catalytic Transformations Involving the Cyclohexanol Scaffold

The cyclohexanol framework is a versatile platform for a range of catalytic reactions, primarily involving the interconversion between the alcohol and its corresponding ketone, cyclohexanone. These transformations, namely hydrogenation and oxidative dehydrogenation, are of significant industrial and academic interest.

The catalytic hydrogenation of cyclohexanones is a fundamental method for synthesizing cyclohexanol derivatives. ncert.nic.in This process involves the addition of hydrogen across the carbonyl double bond, typically facilitated by a metal catalyst. ncert.nic.in A variety of catalysts, including those based on platinum, palladium, nickel, and rhodium, are effective for this transformation. ncert.nic.inresearchgate.net The choice of catalyst and reaction conditions can influence the rate and selectivity of the hydrogenation.

For instance, studies on the hydrogenation of cyclohexanone have explored various catalytic systems. Platinum-tin (Pt-Sn) surface alloys have demonstrated significantly higher activity at low temperatures (325 K) compared to a pure Pt(111) surface. princeton.edu The apparent activation energy for cyclohexanone hydrogenation was found to decrease with increasing tin content in the alloy, indicating a favorable modification of the active sites. princeton.edu Similarly, bimetallic copper-cobalt catalysts supported on silica (B1680970) (CuCo/SiO2) have been investigated for the hydrogenation of nitrocyclohexane (B1678964), which can lead to products like cyclohexanol. mtroyal.ca

The reaction is generally carried out under a hydrogen atmosphere, and the temperature can have a profound effect on product distribution. princeton.edu At lower temperatures (325–400 K), cyclohexanol is typically the main product. princeton.edu However, at higher temperatures, dehydration and further reactions can lead to the formation of cyclohexene and cyclohexane. princeton.edu

Catalytic Hydrogenation of Cyclohexanone to Cyclohexanol

Summary of various catalytic systems and their performance in the hydrogenation of cyclohexanone.

CatalystSupport/AlloyKey FindingsReference
Platinum (Pt)Pt(111)Serves as a baseline for comparison. Cyclohexanol is the main product below 400 K. princeton.edu
Platinum-Tin (Pt-Sn)Sn/Pt(111) alloysHigher activity than pure Pt at 325 K. Activation energy decreases with higher Sn content. princeton.edu
Ruthenium (Ru)-Water as a co-catalyst can significantly accelerate the over-hydrogenation of cyclohexanone on Ru. researchgate.net
Copper-Cobalt (CuCo)SiO2Investigated for nitrocyclohexane hydrogenation, which can yield cyclohexanol among other products. mtroyal.ca
Platinum (Pt) Single-AtomPhosphomolybdate (PMA)Density functional theory studies suggest high thermal stability for the coadsorption of H2 and cyclohexanone. sciopen.com

The reverse reaction, the oxidative dehydrogenation of cyclohexanols to cyclohexanones, is an equally important transformation. ias.ac.in This process involves the removal of hydrogen from the alcohol, often using an oxidizing agent like oxygen, and is catalyzed by various metal-containing systems. nih.govosti.gov

Palladium-based catalysts have been shown to be effective for the aerobic dehydrogenation of cyclohexanones. nih.gov For example, the Pd(DMSO)2(TFA)2 complex exhibits high chemoselectivity for the conversion of cyclohexanones to cyclohexenones, inhibiting further dehydrogenation to phenols. nih.gov The dimethylsulfoxide (DMSO) ligand plays a crucial role in controlling this selectivity by strongly inhibiting the second dehydrogenation step. nih.gov

Copper-based catalysts supported on materials like SBA-15 and KIT-6 have also demonstrated high activity in the vapor-phase dehydrogenation of cyclohexanol. ias.ac.in The dispersion of copper and the particle size on these mesoporous supports are key factors influencing their catalytic performance. ias.ac.in Additionally, studies have been conducted on sulfated tin oxide (SnO2) and its rare earth promoted analogues for the oxidative dehydrogenation of cyclohexanol, showing that the addition of promoters can enhance activity compared to pure tin oxide. researchgate.net

Oxidative Dehydrogenation of Cyclohexanol

Overview of different catalysts used for the oxidative dehydrogenation of cyclohexanol to cyclohexanone and other products.

Catalyst SystemSupport/LigandKey FindingsReference
Palladium(II) trifluoroacetateDMSOHighly chemoselective for converting cyclohexanones to cyclohexenones. DMSO inhibits phenol (B47542) formation. nih.gov
Molybdena (MoO3)γ-aluminaVapor-phase oxidative dehydrogenation yields cyclohexene, benzene, and carbon oxides. osti.gov
Copper (Cu)SBA-15, KIT-6Higher activity than on SiO2 support due to better Cu dispersion and smaller particle size. ias.ac.in
Tin Oxide (SnO2)Sulfated, Rare Earth PromotedSulfation and promotion with rare earth elements enhance catalytic activity compared to pure SnO2. researchgate.net
Modified ZeolitesClinoptilolite with Cu2+, Pd2+Shows relatively high catalytic activity in the oxidative dehydrogenation of cyclohexanol to cyclohexanone. researchgate.net

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Understanding the mechanisms of these catalytic transformations is crucial for optimizing reaction conditions and designing more efficient catalysts. Kinetic and spectroscopic studies are powerful tools for elucidating these reaction pathways.

For the palladium-catalyzed aerobic dehydrogenation of cyclohexanone, kinetic studies support a mechanism involving the reversible coordination of cyclohexanone to the Pd(II) center, followed by a turnover-limiting cleavage of the α-C–H bond. nih.gov This forms a Pd(II)-enolate intermediate which then undergoes rapid β-hydride elimination to yield the cyclohexenone product. nih.gov

In the context of enzymatic reactions, the mechanism of cyclohexanone monooxygenase (CHMO), a bacterial flavoenzyme that oxidizes cyclohexanone, has been investigated using rapid kinetic and spectroscopic techniques. acs.orgnih.gov These studies have provided evidence for the involvement of a flavin C4a-peroxide intermediate as the active oxygenating agent. acs.orgnih.gov Double-mixing stopped-flow techniques have been employed to observe the formation and interconversion of flavin-oxygen adducts at different pH values. nih.gov

For the hydrogenation of cyclohexanone on Pt-Sn alloys, a Langmuir-Hinshelwood mechanism has been proposed. princeton.edu This model assumes that both hydrogen and cyclohexanone are adsorbed on equivalent active sites on the catalyst surface. princeton.edu The reaction order with respect to hydrogen was observed to change from 0.5 on pure Pt(111) to 1.5 on the Pt-Sn alloys, suggesting a change in the surface reaction mechanism. princeton.edu Low-temperature stopped-flow UV/vis kinetic studies have also been used to investigate the mechanism of cyclohexane oxidation by non-heme iron complexes, revealing product inhibition by cyclohexanol. nih.gov

These examples highlight how detailed kinetic and spectroscopic analyses provide invaluable data for constructing and validating reaction mechanisms, leading to a deeper understanding of the catalytic cycles involved in the transformation of the cyclohexanol scaffold.

Computational and Theoretical Investigations of 2 2 Methoxyethoxy Cyclohexanol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 2-(2-methoxyethoxy)cyclohexanol at the electronic level.

Conformational Analysis and Energy Landscapes of Ether-Cyclohexanols

The conformational flexibility of the cyclohexane (B81311) ring, coupled with the rotatable bonds of the methoxyethoxy side chain, results in a complex potential energy surface for this compound. The stability of different conformers is governed by a delicate balance of steric and electronic effects.

For substituted cyclohexanes, substituents can occupy either axial or equatorial positions. Generally, the equatorial position is favored to minimize steric hindrance. gmu.edulibretexts.orglibretexts.org In the case of this compound, both the hydroxyl and the methoxyethoxy groups can be in either axial or equatorial orientations, leading to four possible chair conformations: diequatorial, diaxial, axial-equatorial, and equatorial-axial.

Computational studies on simpler, related molecules like 2-halocyclohexanols and 3-methoxycyclohexanol provide valuable insights. nih.govnih.gov For instance, in cis-3-methoxycyclohexanol, an intramolecular hydrogen bond between the hydroxyl group and the methoxy (B1213986) group stabilizes the diaxial conformer. nih.gov A similar intramolecular hydrogen bond between the hydroxyl group and the ether oxygen of the methoxyethoxy side chain could play a significant role in the conformational preference of this compound.

The relative energies of these conformers can be calculated using DFT methods. A study on monosubstituted cyclohexanes utilized a large set of 48 exchange-correlation functionals to model the axial-equatorial equilibrium, highlighting the challenge in accurately capturing the balance between London dispersion and steric interactions. nih.gov For this compound, the diequatorial conformer is generally expected to be the most stable due to minimized steric interactions. However, the possibility of stabilizing intramolecular hydrogen bonds in other conformations necessitates a thorough computational analysis.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerSubstituent Orientations (OH, OCH2CH2OCH3)Predicted Relative Energy (kJ/mol)Key Stabilizing/Destabilizing Factors
1Equatorial, Equatorial0.0Minimized steric interactions
2Axial, Axial> 10Significant 1,3-diaxial steric strain
3Equatorial, Axial> 51,3-diaxial interaction from methoxyethoxy group
4Axial, Equatorial> 21,3-diaxial interaction from hydroxyl group, potential for intramolecular H-bond

Note: The relative energy values are illustrative and would require specific DFT calculations for accurate determination.

Reaction Pathway Elucidation and Transition State Characterization

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, and products. nih.govrsc.orgresearchgate.net For the synthesis of this compound, a likely route is the Williamson ether synthesis, involving the reaction of a cyclohexanolate with a 2-methoxyethyl halide. masterorganicchemistry.comyoutube.comyoutube.com

This reaction proceeds via an S\textsubscript{N}2 mechanism, where the alkoxide nucleophile attacks the carbon atom bearing the leaving group. masterorganicchemistry.comyoutube.com DFT calculations can model the geometry and energy of the transition state, which is characterized by a five-coordinate carbon atom with partial bonds to both the incoming nucleophile and the departing leaving group. masterorganicchemistry.comyoutube.com The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, provides a measure of the reaction rate.

Automated reaction path search methods, such as the artificial force induced reaction (AFIR) method, can be employed to explore possible reaction pathways without prior assumptions. nih.govnih.govresearchgate.net This approach can help in identifying not only the expected Williamson ether synthesis pathway but also potential side reactions.

Table 2: Calculated Parameters for a Model Williamson Ether Synthesis Reaction

ParameterDescriptionIllustrative Calculated Value
Activation Enthalpy (ΔH‡)The enthalpy difference between the reactants and the transition state.80 - 100 kJ/mol
Reaction Enthalpy (ΔHrxn)The overall enthalpy change of the reaction.-20 to -40 kJ/mol
C-O forming bond length (TS)The distance between the nucleophilic oxygen and the electrophilic carbon in the transition state.~2.1 Å
C-Leaving Group breaking bond length (TS)The distance between the electrophilic carbon and the leaving group in the transition state.~2.4 Å

Note: These values are based on general data for Williamson ether synthesis and would need to be calculated specifically for the this compound system. youtube.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can accurately predict spectroscopic parameters, such as NMR chemical shifts. nih.govaps.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netyoutube.comresearchgate.net

The predicted NMR spectra can be used to confirm the structure of this compound and to assign specific resonances to individual atoms in the molecule. mdpi.com By calculating the NMR parameters for different conformers and performing a Boltzmann-weighted average based on their relative energies, a theoretical spectrum that accounts for the conformational flexibility of the molecule can be generated. comporgchem.com This approach has been successfully applied to distinguish between diastereomers of substituted cyclohexanols. comporgchem.com

The accuracy of the predicted chemical shifts depends on the chosen DFT functional and basis set. rsc.org Linear regression analysis comparing calculated and experimental chemical shifts for a set of related compounds can improve the accuracy of the predictions. researchgate.net

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Cyclohexanol (B46403) Derivative

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/B3LYP/6-311+G(2d,p))Difference (ppm)
C1 (CH-OH)70.271.51.3
C235.836.40.6
C324.525.10.6
C425.926.30.4
C524.525.10.6
C635.836.40.6

Note: This table presents illustrative data based on studies of similar compounds. Actual values for this compound would require specific calculations and experimental measurements.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into intermolecular interactions and the influence of the environment. youtube.com

Analysis of Intermolecular Interactions and Solvent Effects

MD simulations can be used to investigate how this compound interacts with itself and with solvent molecules. nih.gov The simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. rsc.org

The solvent can have a significant impact on the conformational equilibrium of the molecule. nih.govrsc.org In polar solvents, conformers with larger dipole moments may be stabilized. For this compound, polar solvents would likely favor the diequatorial conformer, which is expected to have a larger dipole moment than the diaxial conformer. MD simulations can quantify these solvent effects by calculating the potential of mean force along the conformational coordinates.

The choice of force field is crucial for the accuracy of MD simulations. nih.gov Force fields like OPLS-AA and GAFF have been developed and validated for simulations of organic molecules, including ethers and alcohols. rsc.orgrsc.org

Polymer-Related Simulations Incorporating Methoxyethoxy Moieties

The methoxyethoxy group is a common structural motif in polymers, particularly in poly(ethylene glycol) (PEG) and its derivatives. acs.orgmdpi.com MD simulations of polymers containing methoxyethoxy moieties can provide insights into the behavior of materials that might incorporate this compound as a monomer or a side chain.

These simulations can be used to study properties such as the polymer's conformation in solution, its interactions with solvents, and its thermal response. mdpi.comarxiv.org For example, simulations of poly(glycidyl ether)s with oligooxyethylene side chains have been used to investigate the lower critical solution temperature (LCST) behavior of these polymers. mdpi.com The simulations revealed that the number of hydrogen bonds between the polymer and water molecules decreases with increasing temperature, leading to a coil-to-globule transition. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) for Cyclohexanol Ethers

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. These models are built by finding a statistically significant correlation between a set of calculated molecular descriptors and an experimentally determined reactivity parameter. nih.govnih.gov For cyclohexanol ethers, such as this compound, QSRR studies can provide valuable insights into the factors governing their chemical behavior.

While specific QSRR studies on a broad series of cyclohexanol ethers are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar substituted cyclohexanols and other cyclic compounds. nih.gov The development of a QSRR model for cyclohexanol ethers would typically involve the following steps:

Dataset Selection: A series of structurally related cyclohexanol ethers with known reactivity data (e.g., reaction rates, equilibrium constants) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that relates the descriptors to the observed reactivity. researchgate.net

Model Validation: The predictive power of the developed QSRR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Key Molecular Descriptors for Cyclohexanol Ethers

A hypothetical QSRR study on cyclohexanol ethers would likely involve a variety of molecular descriptors to capture the structural nuances that influence reactivity. The selection of these descriptors is crucial for building a predictive model.

Descriptor ClassSpecific DescriptorsPotential Influence on Reactivity
Electronic Dipole Moment, Partial Charges, HOMO/LUMO EnergiesGovern interactions with polar reagents and influence reaction mechanisms.
Steric Molecular Volume, Surface Area, Molar RefractivityAffect the accessibility of the reactive sites to other molecules.
Topological Connectivity Indices, Wiener Index, Balaban IndexDescribe the branching and overall shape of the molecule.
Quantum-Chemical Mulliken Charges, Fukui FunctionsProvide insights into the local reactivity of specific atoms within the molecule. nih.gov

This table is illustrative and presents potential descriptors for a QSRR study of cyclohexanol ethers based on general QSAR/QSRR principles.

The insights gained from such QSRR models can be instrumental in understanding the reaction mechanisms of cyclohexanol ethers and in predicting the reactivity of new, unsynthesized compounds. For instance, a study on the amination reaction of cyclohexanol highlighted the importance of temperature and molar ratios on product selectivity, which could be further elucidated with QSRR models. researchgate.net

Computational Design and Virtual Screening of Novel Analogues

The computational design and virtual screening of novel analogues of this compound is a powerful strategy for discovering new compounds with desired properties, such as enhanced reactivity or specific biological activity. nih.gov Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to possess the desired characteristics. nih.govoptibrium.com

The process of designing and screening novel analogues of this compound would typically follow a structured workflow, which can be either ligand-based or structure-based, depending on the availability of a known biological target. mdpi.com

Hypothetical Virtual Screening Workflow for this compound Analogues

StepDescriptionKey Considerations
1. Target Identification & Library Preparation Define the desired property or biological target. Prepare a virtual library of analogues by modifying the core structure of this compound.The diversity of the chemical library is crucial for exploring a wide chemical space. optibrium.com
2. Ligand-Based Virtual Screening If a set of molecules with known activity is available, pharmacophore models or 2D/3D similarity searches can be used to screen the library for compounds with similar features. mdpi.comThe quality of the initial set of active molecules significantly impacts the predictive power of the model.
3. Structure-Based Virtual Screening If the 3D structure of a biological target (e.g., an enzyme) is known, molecular docking can be used to predict the binding affinity and orientation of the analogues in the active site. mdpi.comThe accuracy of the docking scoring function is a critical factor for ranking the compounds effectively.
4. Filtering and Hit Selection The initial hits from screening are filtered based on various criteria, such as predicted activity, drug-likeness (e.g., Lipinski's rule of five), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.This step helps to prioritize the most promising candidates for experimental testing.
5. In Silico Optimization The selected hits can be further optimized in silico by making small structural modifications to improve their predicted properties.This iterative process of design and evaluation can lead to the identification of highly potent and selective compounds.

This table outlines a general workflow for the computational design and virtual screening of novel analogues.

For example, in the context of designing new catalysts, computational studies on the conversion of cyclohexene (B86901) to 2-methoxycyclohexanol have shown the importance of the catalyst structure and its interaction with the substrate. researchgate.net Similar computational approaches could be used to design novel analogues of this compound with enhanced catalytic activity or other desirable properties. The conformational analysis of cyclohexane derivatives is also a key aspect, as the stability of different conformers can significantly influence reactivity and biological activity. sapub.org

This compound as a Versatile Synthetic Intermediate

The unique combination of a functionalized cyclohexane ring and a polyether side chain makes this compound and its derivatives valuable intermediates in organic synthesis. They serve as building blocks for complex molecules and as precursors for chiral auxiliaries and ligands, which are essential tools in asymmetric synthesis.

1 Role as a Building Block in the Synthesis of Complex Organic Molecules

For example, derivatives of cyclohexanol have been utilized in the synthesis of complex natural products and other biologically active molecules. The synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole, a complex heterocyclic compound, starts from a substituted cyclohexanone (B45756) derivative, highlighting the utility of the cyclohexane core in building intricate molecular architectures. nih.gov

The functional groups on both the cyclohexane ring and the side chain can be manipulated to participate in various chemical reactions. For instance, the hydroxyl group of the cyclohexanol moiety can be oxidized to a ketone, which can then undergo further transformations. The ether linkage of the side chain is generally stable but can be cleaved under specific conditions if required.

Synthesis and Applications of Derivatives and Analogues of 2 2 Methoxyethoxy Cyclohexanol

2 Precursor in Chiral Auxiliary and Ligand Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. Derivatives of 2-(2-Methoxyethoxy)cyclohexanol, particularly those with specific stereochemistry, have the potential to be used as chiral auxiliaries.

The synthesis of effective chiral auxiliaries often relies on readily available and modifiable chiral starting materials. Chiral cyclohexanol (B46403) derivatives, such as trans-2-phenylcyclohexanol, have been successfully employed as chiral auxiliaries in various asymmetric reactions. orgsyn.orgwikipedia.org These auxiliaries can be prepared through resolution of racemic mixtures or by asymmetric synthesis. orgsyn.org The presence of the 2-(2-methoxyethoxy) side chain could introduce additional coordinating sites for metal catalysts, potentially enhancing stereocontrol in certain reactions.

Similarly, chiral ligands are crucial for enantioselective catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. The functional groups on this compound and its analogues, such as the hydroxyl group and the ether oxygens, can act as coordination sites for metal ions. By preparing enantiomerically pure versions of these compounds, it is possible to develop novel chiral ligands for a range of catalytic asymmetric transformations.

Table 3: Applications in Chiral Synthesis

ApplicationKey Feature of IntermediateExample of UseReference
Chiral AuxiliaryEnantiomerically pure cyclohexanol derivativeControl of stereochemistry in asymmetric reactions wikipedia.org
Chiral LigandCoordination sites for metal ionsEnantioselective catalysis sigmaaldrich.com

Incorporation into Advanced Polymeric Materials

The unique properties of this compound and its analogues, particularly those with oligo(ethylene glycol) side chains, make them attractive monomers for the synthesis of advanced polymeric materials. These polymers can exhibit stimuli-responsive behavior, biocompatibility, and self-assembly properties, making them suitable for a wide range of applications in biomaterials, nanotechnology, and drug delivery.

Monomers containing the 2-(2-methoxyethoxy)ethyl group, which is structurally related to the side chain of the title compound, have been used to create thermoresponsive polymers. nih.gov For instance, poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMeO₂MA) exhibits a lower critical solution temperature (LCST), meaning it undergoes a reversible phase transition from soluble to insoluble in water as the temperature is increased. nih.govresearchgate.net This property is highly desirable for applications such as smart drug delivery systems, where the release of a therapeutic agent can be triggered by a change in temperature.

The incorporation of cyclohexanol-based monomers into polymer chains can impart rigidity and specific stereochemistry to the polymer backbone. By using enantiomerically pure monomers, it is possible to create chiral polymers with unique recognition and catalytic properties.

Furthermore, the self-assembly of amphiphilic polymers containing both hydrophobic (cyclohexane) and hydrophilic (polyether) segments can lead to the formation of well-defined nanostructures such as micelles and vesicles. rsc.org These self-assembled structures can encapsulate guest molecules, such as drugs or imaging agents, and protect them from degradation in biological environments. The size and morphology of these nanostructures can be controlled by tuning the length and chemical nature of the hydrophobic and hydrophilic blocks. rsc.org

The synthesis of these polymers can be achieved through various polymerization techniques, including atom transfer radical polymerization (ATRP), which allows for the creation of well-defined polymer architectures with controlled molecular weights and low dispersity. nih.govresearchgate.net The resulting polymers can be further functionalized to introduce specific targeting moieties or cross-linking agents.

Table 4: Polymer Systems Incorporating Related Monomers

MonomerPolymerKey PropertyPotential ApplicationReference
2-(2-Methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA)Poly(MEO₂MA)Thermoresponsive (LCST)Smart drug delivery nih.govresearchgate.net
γ-Oligo(ethylene glycol)-ε-caprolactonePoly(γ-oligo(ethylene glycol)-ε-caprolactone)Self-assembly into micellesDrug encapsulation rsc.org

Monomer Synthesis for Controlled Radical Polymerization

The creation of well-defined polymers with specific architectures and low polydispersity is heavily reliant on the principles of controlled radical polymerization (CRP). Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are at the forefront of this field. sigmaaldrich.comgoogle.comwikipedia.org A critical first step in this process is the synthesis of a suitable monomer from the parent alcohol, in this case, this compound.

A plausible and common method for this transformation is the esterification of the hydroxyl group on the cyclohexanol ring with a polymerizable group, typically an acrylate (B77674) or methacrylate. For instance, the synthesis of 2-(2-Methoxyethoxy)cyclohexyl methacrylate can be envisioned through the reaction of this compound with methacrylic acid or via transesterification with methyl methacrylate. prepchem.comgoogle.com The latter method often employs a catalyst, such as potassium cyanide, and an inhibitor, like N,N'-diphenylbenzidine, to prevent premature polymerization during the synthesis. prepchem.com

The general reaction scheme for the transesterification to produce a methacrylate monomer is as follows:


R-OH + CH2=C(CH3)COOCH3 ⇌ R-OOC(CH3)C=CH2 + CH3OH


Where R-OH represents this compound.

Once synthesized, this monomer, possessing a bulky, ether-containing cyclohexyl side group, can be polymerized using CRP techniques. Both ATRP and RAFT have proven effective for the polymerization of a wide array of methacrylate and acrylate monomers. sigmaaldrich.comgoogle.comcmu.edu For example, the ATRP of 2-hydroxyethyl acrylate has been successfully carried out in both bulk and aqueous solutions, demonstrating the versatility of this technique with functional monomers. cmu.edu Similarly, RAFT polymerization is known for its compatibility with a broad range of monomers, including methacrylates, acrylates, and styrenes. sigmaaldrich.comwikipedia.org

The choice of CRP technique and reaction conditions, such as the initiator, catalyst system (for ATRP), or chain transfer agent (for RAFT), solvent, and temperature, would be crucial in controlling the polymerization of 2-(2-Methoxyethoxy)cyclohexyl methacrylate to achieve polymers with targeted molecular weights and narrow molecular weight distributions. sigmaaldrich.comgoogle.com

Table 1: Key Reagents in Controlled Radical Polymerization

Polymerization TechniqueKey ComponentsFunction
ATRP Initiator (e.g., alkyl halide), Transition Metal Catalyst (e.g., copper halide), LigandThe initiator determines the starting point of polymerization. The catalyst/ligand system establishes a dynamic equilibrium between active and dormant polymer chains, enabling controlled growth. google.com
RAFT Initiator, RAFT Agent (thiocarbonylthio compound)The initiator generates free radicals. The RAFT agent reversibly transfers the growing polymer chain, allowing for controlled molecular weight and low polydispersity. sigmaaldrich.comwikipedia.org

Design of Thermoresponsive and Smart Polymers

The incorporation of the 2-(2-methoxyethoxy)ethyl group is a well-established strategy for imparting thermoresponsive behavior to polymers. mdpi.compolimi.it Polymers such as poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA) exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in water as the temperature is raised above a certain point. nih.gov This behavior is driven by changes in the hydration state of the ether linkages and the balance between hydrophilic and hydrophobic interactions. polimi.it

By analogy, a polymer synthesized from 2-(2-Methoxyethoxy)cyclohexyl methacrylate is expected to exhibit thermoresponsive properties. The presence of the bulky and hydrophobic cyclohexyl group would likely influence the precise value of the LCST. The interplay between the hydrophilic ether chain and the hydrophobic cyclohexyl ring would be a key determinant of the polymer's solubility behavior in aqueous solutions.

The development of thermoresponsive polymers has opened avenues for a variety of applications, particularly in the biomedical field. These "smart" materials can be designed to respond to physiological temperatures, making them suitable for applications such as drug delivery systems, injectable hydrogels for tissue engineering, and smart surfaces for cell culture. polimi.itsidleychem.comresearchgate.nettib.eu

Table 2: Comparison of Related Thermoresponsive Monomers

MonomerResulting PolymerKey Structural FeaturesExpected Influence on Properties
2-(2-Methoxyethoxy)ethyl methacrylate (MEO2MA) Poly(MEO2MA)Linear ether side chainWell-established thermoresponsive behavior with a distinct LCST. nih.gov
N-isopropylacrylamide (NIPAAm) Poly(NIPAAm)Amide side groupThe most widely studied thermoresponsive polymer, with an LCST around 32°C. mdpi.com
2-(2-Methoxyethoxy)cyclohexyl methacrylate (Analogous) Poly(2-(2-Methoxyethoxy)cyclohexyl methacrylate)Ether chain and a bulky cyclohexyl groupExpected to be thermoresponsive, with the cyclohexyl group likely increasing the hydrophobicity and affecting the LCST.

Derivatization for Specific Material Science Applications

Beyond the synthesis of soluble polymers, the derivatization of surfaces with polymer brushes offers a powerful method to tailor the properties of materials. Surface-initiated controlled radical polymerization (SI-CRP), particularly SI-ATRP, is a robust technique for grafting well-defined polymer chains from a substrate. google.comnih.gov

In this context, a monomer like 2-(2-Methoxyethoxy)cyclohexyl acrylate or methacrylate could be polymerized from a surface to create a "smart" coating. Such a coating would exhibit thermoresponsive behavior, allowing for the modulation of surface properties like wettability and adhesion by simply changing the temperature. For example, a surface grafted with a thermoresponsive polymer can be switched between a hydrophilic state (below the LCST) and a hydrophobic state (above the LCST).

This ability to dynamically control surface properties is highly sought after for a range of material science applications, including:

Cell Sheet Engineering: Thermoresponsive surfaces can be used to culture cells, which can then be detached as a contiguous sheet without the need for enzymatic digestion, simply by lowering the temperature. sidleychem.com

Controllable Drug Release: Surfaces or nanoparticles functionalized with these polymers can be designed to release encapsulated drugs in response to a temperature trigger.

Smart Membranes and Sensors: The change in polymer conformation with temperature can be used to control the flux through a membrane or to generate a detectable signal in a sensor. tib.eu

The synthesis of such functional surfaces would involve the initial immobilization of an ATRP initiator onto the substrate, followed by the polymerization of the desired monomer, such as an analogue of this compound. The well-controlled nature of SI-ATRP allows for precise control over the thickness and density of the grafted polymer brushes, which in turn dictates the magnitude of the change in surface properties. nih.gov

Future Research Directions and Emerging Paradigms in 2 2 Methoxyethoxy Cyclohexanol Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 2-(2-Methoxyethoxy)cyclohexanol, often achieved through the catalytic hydrogenation of 2-(2-methoxyethoxy)phenol (B1655202) or the selective oxidation of cyclohexene (B86901) in the presence of methanol (B129727), is highly dependent on the performance of the catalyst. Future research will focus on creating novel catalytic systems that offer superior selectivity and efficiency, moving beyond traditional catalysts.

A significant area of development is the use of noble-metal-free catalysts to create more cost-effective and sustainable processes. rsc.org Nickel-based catalysts, for instance, derived from metal-organic frameworks (MOFs), have shown exceptional performance in the hydrogenation of phenol (B47542) to cyclohexanol (B46403). rsc.org Research on Ni@C-400, a catalyst prepared by the pyrolysis of Ni-MOF-74, demonstrated 100% phenol conversion and 100% cyclohexanol selectivity under mild conditions (120 °C, 2.0 MPa H₂). rsc.org Adapting such MOF-derived catalysts for the specific hydrogenation of 2-(2-methoxyethoxy)phenol could yield highly active and selective systems for this compound production. The high surface area and well-dispersed active sites are key advantages of this approach. rsc.org

Another promising avenue involves the use of zeolite-supported catalysts. Ti-Beta zeolite catalysts have been investigated for the synthesis of 2-methoxycyclohexanol from cyclohexene, hydrogen peroxide, and methanol. researchgate.netgoogle.com Future work could focus on modifying these zeolites, for example by incorporating other metals or altering the support structure, to minimize the formation of by-products like cyclohexane-1,2-diol and improve selectivity towards the desired 2-alkoxycyclohexanol. researchgate.net The development of bifunctional catalysts that combine metal sites for hydrogenation with acid sites on a support like zeolite could also enhance catalytic performance through synergistic effects. rsc.org

The table below summarizes findings from related catalytic hydrogenation studies, indicating potential pathways for developing catalysts for this compound synthesis.

Table 1: Performance of Various Catalysts in Hydrogenation of Phenols

CatalystSubstrateProductConversion (%)Selectivity (%)Reaction ConditionsReference
Ni@C-400PhenolCyclohexanol100100120 °C, 2.0 MPa H₂, 2 h rsc.org
Pd/NCNTPhenolCyclohexanone (B45756)~100>96Mild conditions, H₂ or Formic Acid nih.gov
Pd/OCNTPhenolCyclohexanone54.4>96Mild conditions, H₂ nih.gov
Pd/ACPhenolCyclohexanone50.2>96Mild conditions, H₂ nih.gov

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques applied in-situ (in the reaction vessel under actual reaction conditions) are powerful tools for achieving this. nih.gov These methods allow researchers to observe the formation of intermediates, identify active catalyst sites, and track reaction kinetics in real-time. rsc.orgspecac.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for studying hydrogenation reactions. rsc.orgrsc.orgresearchgate.net By monitoring the vibrational modes of molecules adsorbed on the catalyst surface, researchers can identify key species like carbonates, carbonyls, and formates that may act as intermediates or catalyst poisons. rsc.orgresearchgate.net For the synthesis of this compound via hydrogenation, in-situ FTIR could be used to observe the step-by-step transformation of the aromatic ring and the behavior of the methoxyethoxy side chain on the catalyst surface. This technique has been successfully used to unravel the bifunctional nature of zeolite/metal catalysts in hydrogenation reactions, demonstrating how the proximity between acid and metal sites enhances activity. rsc.org

Combining in-situ FTIR with other techniques like on-line mass spectrometry provides an even more comprehensive picture of the reaction. researchgate.net While FTIR identifies surface-adsorbed species, mass spectrometry can detect and quantify the gaseous products as they form. researchgate.net This dual approach would allow for the direct correlation of surface events on the catalyst with the rate of formation of this compound and any potential by-products. Such detailed mechanistic insights are invaluable for designing more selective catalysts and optimizing reaction conditions to maximize yield. specac.com

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

Exploration of Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To transition this compound from a laboratory-scale chemical to an industrially relevant compound, scalable and efficient production methods are required. Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing for this purpose. nih.govyoutube.com These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility. nih.gov

Automated synthesis platforms built around flow reactors are becoming increasingly sophisticated. rsc.orgnih.govthieme-connect.de These systems can integrate multiple synthetic steps, including reaction, workup, and purification, into a single, continuous process. researchgate.net For the production of this compound, a flow platform could be designed to continuously feed 2-(2-methoxyethoxy)phenol and hydrogen over a packed-bed catalyst, with real-time monitoring via integrated spectroscopic tools to ensure optimal performance. The product stream could then be directed through in-line purification modules to yield the final, high-purity compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.